molecular formula C5H10N2O3 B8702404 N-Hydroxymorpholine-4-carboxamide

N-Hydroxymorpholine-4-carboxamide

Cat. No.: B8702404
M. Wt: 146.14 g/mol
InChI Key: VFKUVJKBMUOOQX-UHFFFAOYSA-N
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Description

N-Hydroxymorpholine-4-carboxamide (CAS: 545379-74-6) is a hydroxylamine derivative featuring a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) substituted with a hydroxamic acid group (–CONHOH) . This structural motif is notable for its metal-chelating properties, which are critical in biological systems, particularly in enzyme inhibition (e.g., histone deacetylases or metalloproteases) . Its physicochemical and biological properties distinguish it from related morpholine carboxamides, as discussed below.

Properties

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

N-hydroxymorpholine-4-carboxamide

InChI

InChI=1S/C5H10N2O3/c8-5(6-9)7-1-3-10-4-2-7/h9H,1-4H2,(H,6,8)

InChI Key

VFKUVJKBMUOOQX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Morpholine Carboxamides
Compound Name Substituent on Carboxamide Nitrogen Functional Group Core Heterocycle
N-Hydroxymorpholine-4-carboxamide –OH (hydroxamic acid) –CONHOH Morpholine
N-Phenylmorpholine-4-carboxamide Phenyl –CONHPh Morpholine
N-(4-Chlorophenyl)morpholine-4-carboxamide 4-Chlorophenyl –CONH(4-Cl-Ph) Morpholine
N-(4-Methoxyphenyl)morpholine-4-carboxamide 4-Methoxyphenyl –CONH(4-OMe-Ph) Morpholine
N-Hydroxypyrrolidine-1-carboxamide –OH (hydroxamic acid) –CONHOH Pyrrolidine

Key Observations :

  • Hydroxamic Acid vs. Aryl Substitution : The hydroxamic acid group in this compound enables metal chelation, unlike the aryl-substituted analogs, which rely on lipophilic interactions .
  • Heterocycle Impact : Morpholine’s oxygen atom enhances solubility and hydrogen-bonding capacity compared to pyrrolidine derivatives .

Key Observations :

  • Hydrogenation Methods : Pd/C-catalyzed hydrogenation (e.g., nitro to amine reduction in ) is common in synthesizing aryl-substituted carboxamides.
  • Crystal Packing : Aryl-substituted morpholine carboxamides exhibit chair conformations and hydrogen-bonded networks, which influence solubility and stability .
Table 3: Comparative Properties
Compound Name Melting Point (°C) Solubility Biological Relevance
This compound Not reported Moderate (polar groups) Potential enzyme inhibition (metal-dependent)
N-Phenylmorpholine-4-carboxamide Not reported Low (aryl hydrophobicity) Intermediate in organic synthesis
N-(4-Chlorophenyl)morpholine-4-carboxamide Not reported Low Structural studies; no direct bioactivity
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide Not reported Variable Antimalarial activity (in vitro)

Key Observations :

  • Stability : Hydroxamic acids (e.g., this compound) are prone to hydrolysis, whereas aryl carboxamides are more stable .
  • Bioactivity : Hydroxamic acids are prioritized for drug development due to enzyme inhibition, while aryl-substituted analogs may serve as intermediates or structural probes .

Structure-Activity Relationships (SAR) and Toxicity

  • Hydroxamic Acid Group : Critical for binding metalloenzymes; removal (e.g., in N-phenyl derivatives) abolishes this activity .
  • Aryl Substitutents : Electron-withdrawing groups (e.g., –Cl in N-(4-Chlorophenyl)morpholine-4-carboxamide) may enhance binding to hydrophobic pockets .
  • Toxicity: Hydroxylamines like this compound may exhibit mutagenicity, limiting therapeutic use compared to non-hydroxylated analogs .

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